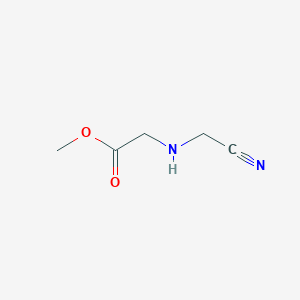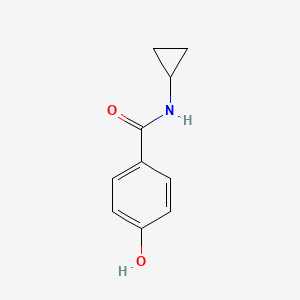
Ethyl (cyclopropylamino)(oxo)acetate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . For instance, the synthesis of ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate involves the reaction of ethyl bromoacetate with umbelliferone (7-hydroxycoumarin) in the presence of potassium carbonate .Molecular Structure Analysis
The molecular structure of Ethyl (cyclopropylamino)(oxo)acetate consists of a cyclopropyl group attached to an amino group, which is further attached to an oxoacetate group. The InChI code for this compound is 1S/C7H10O3/c1-2-10-7(9)6(8)5-3-4-5/h5H,2-4H2,1H3 .Scientific Research Applications
Medicinal Chemistry
Ethyl (cyclopropylamino)(oxo)acetate is a compound that can be utilized in the synthesis of oxazole derivatives, which are prominent in medicinal chemistry due to their wide spectrum of biological activities . These activities include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties. The compound’s role in the synthesis of new chemical entities makes it a valuable intermediate in drug discovery and development.
Catalysis
In catalysis, Ethyl (cyclopropylamino)(oxo)acetate may find application in the synthesis of catalysts for reactions like aerobic olefin epoxidation . The compound could potentially be involved in the development of catalyst systems that increase efficiency and substrate scope, contributing to more sustainable and environmentally friendly chemical processes.
Material Science
The compound’s potential applications in material science stem from its role in the synthesis of heterocyclic compounds like oxazolines, which are used in polymers and other materials . These materials are essential in various industries, including electronics, automotive, and aerospace, where they contribute to the development of new, high-performance materials.
Polymers
Ethyl (cyclopropylamino)(oxo)acetate could be used in the creation of polymeric materials, particularly in the formation of solid dispersions . These polymers have applications in drug delivery systems, where they enhance the solubility and bioavailability of pharmaceuticals, leading to more effective treatments.
Industrial Chemistry
In industrial chemistry, the compound may be involved in processes like the hydroformylation (oxo process), which is a key method for producing aldehydes from alkenes . These aldehydes are crucial intermediates in the manufacture of plasticizers, detergents, and other industrial chemicals.
Natural Product Chemistry
Ethyl (cyclopropylamino)(oxo)acetate’s role in natural product chemistry could be linked to the synthesis of cyclopropane-containing natural products . These structures are widespread in nature and often essential for the biological activity of natural compounds, highlighting the importance of this compound in the discovery and synthesis of bioactive natural products.
Mechanism of Action
Target of Action
Ethyl (cyclopropylamino)(oxo)acetate is a complex organic compound that belongs to the class of alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof
Mode of Action
It is known that alpha amino acids and their derivatives interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
It is known that alpha amino acids and their derivatives can be involved in a variety of biochemical pathways . For instance, they can be involved in the acetate pathway, which is responsible for the biosynthesis of polyketides and related compounds .
Result of Action
It is known that alpha amino acids and their derivatives can have a wide range of biological and clinical applications .
properties
IUPAC Name |
ethyl 2-(cyclopropylamino)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-2-11-7(10)6(9)8-5-3-4-5/h5H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXANNCPNMYMJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (cyclopropylamino)(oxo)acetate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one](/img/structure/B1517089.png)
![[2-(Cyclopropylmethoxy)pyridin-4-yl]methanamine](/img/structure/B1517090.png)




![1-[2-(4-Amino-3-methylphenoxy)ethyl]imidazolidin-2-one](/img/structure/B1517099.png)



![benzyl N-[(2S)-2-(methoxycarbonylamino)propyl]carbamate](/img/structure/B1517118.png)


